molecular formula C11H21NO3 B12362598 N-Nonanoylglycine-d2

N-Nonanoylglycine-d2

Cat. No.: B12362598
M. Wt: 217.30 g/mol
InChI Key: JXDFEUKNHBHUCP-KNXIQCGSSA-N
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Description

N-Nonanoylglycine-d2 is a deuterated analog of N-Nonanoylglycine, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is often employed in studies involving metabolic pathways and pharmacokinetics due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nonanoylglycine-d2 typically involves the incorporation of deuterium into N-Nonanoylglycine. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium atoms and to avoid contamination .

Chemical Reactions Analysis

Types of Reactions

N-Nonanoylglycine-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-Nonanoylglycine-d2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.

    Biology: Employed in studies of fatty acid metabolism and related disorders.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of N-Nonanoylglycine-d2 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. This allows researchers to track its movement and transformation within biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability. This makes it particularly valuable in research applications where precise tracking and quantification are required .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

217.30 g/mol

IUPAC Name

2,2-dideuterio-2-(nonanoylamino)acetic acid

InChI

InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15)/i9D2

InChI Key

JXDFEUKNHBHUCP-KNXIQCGSSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCC

Canonical SMILES

CCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

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